Fmoc-ME(4-CL-phe)-OH

Descripción general

Descripción

Fmoc-ME(4-CL-phe)-OH is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of Fmoc-phenylalanine, which is a commonly used building block in peptide synthesis. Fmoc-ME(4-CL-phe)-OH has unique properties that make it an attractive candidate for use in scientific research.

Aplicaciones Científicas De Investigación

Hydrogel Formation and Self-Assembly

Hydrogelation and Self-Assembly

Fluorenylmethoxycarbonyl (Fmoc) protected aromatic amino acids derived from phenylalanine (Phe) exhibit efficient low molecular weight (LMW) hydrogelation properties. These compounds spontaneously self-assemble into fibrils, forming a hydrogel network upon dissolution in water. Modifications at the C-terminal and side chains of these derivatives significantly affect their self-assembly and hydrogelation behavior, with implications for designing optimal amino acid LMW hydrogelators for various applications, including gelation of complex buffered media (Ryan et al., 2011).

Influence of Side-Chain Halogenation

The incorporation of single halogen substituents on the aromatic side-chain of Fmoc-Phe enhances self-assembly into amyloid-like fibrils that promote hydrogelation in aqueous solvents. This indicates that minimal atomic substitutions can significantly tune self-assembly and gelation properties (Ryan et al., 2010).

Nanomaterials and Composite Materials

Silver Nanoclusters in Hydrogels

Fmoc-Phe-OH forms stable, transparent hydrogels utilized to prepare and stabilize fluorescent silver nanoclusters. These nanoclusters exhibit interesting fluorescent properties and are stable for up to 4 months, suggesting potential applications in biotechnology and materials science (Roy & Banerjee, 2011).

Hybrid Nanomaterials

Functionalized single-walled carbon nanotubes (f-SWCNTs) have been incorporated into Fmoc-Phe-OH based hydrogels, creating hybrid materials that combine the mechanical properties of hydrogels with the electrical conductivity of carbon nanotubes. These hybrid hydrogels show improved thermal stability and increased rigidity, highlighting their potential in developing new materials with enhanced properties (Roy & Banerjee, 2012).

Antimicrobial Applications

- Antibacterial Capabilities: Fmoc-decorated self-assembling building blocks, such as Fmoc-pentafluoro-L-phenylalanine-OH, exhibit significant antibacterial capabilities. These compounds affect bacterial morphology and can be integrated into resin-based composites to inhibit bacterial growth without impacting the mechanical or optical properties of the materials. This approach offers promising directions for the development of biomedical materials with intrinsic antibacterial properties (Schnaider et al., 2019).

Propiedades

IUPAC Name |

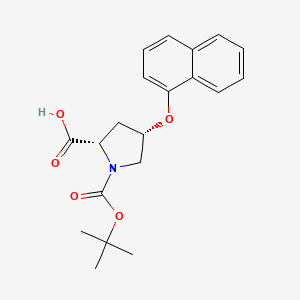

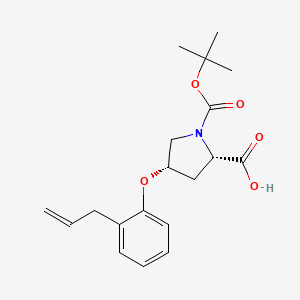

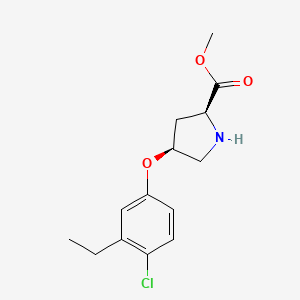

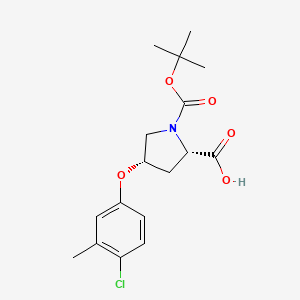

(2S)-3-(4-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO4/c1-27(23(24(28)29)14-16-10-12-17(26)13-11-16)25(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,28,29)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVJLZWXYPPOHJ-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=C(C=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CC=C(C=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-ME(4-CL-phe)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

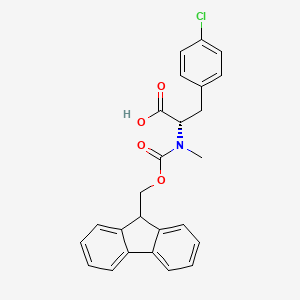

![(2S,4S)-4-[3-(Acetylamino)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B3091355.png)

![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091446.png)